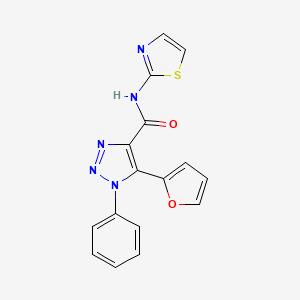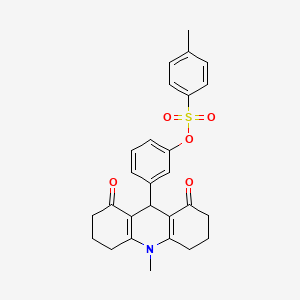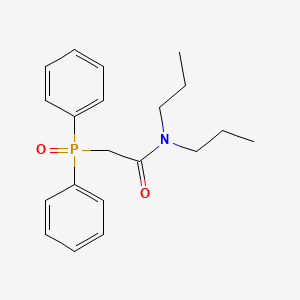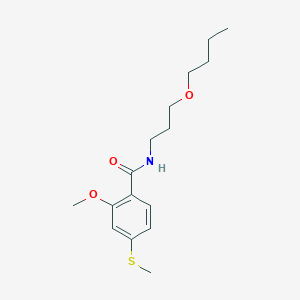![molecular formula C15H14FNO B4693759 N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4693759.png)
N-[1-(4-fluorophenyl)ethyl]benzamide
Overview
Description
N-[1-(4-fluorophenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C15H14FNO and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.105942232 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Research
N-[1-(4-fluorophenyl)ethyl]benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, was employed in a study involving Alzheimer's disease patients. The research utilized positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of these patients. This study revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls, highlighting the role of 5-HT(1A) in Alzheimer's pathology (Kepe et al., 2006).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, showed significant anti-acetylcholinesterase (anti-AChE) activity. This class of compounds was explored for its potential in treating dementia. One derivative, in particular, demonstrated remarkable efficacy and was chosen for further development as an antidementia agent (Sugimoto et al., 1990).
Crystallography and Material Science
Studies in crystallography examined the dimorphic behavior of 4-Fluoro-N-(2-fluorophenyl) benzamide, a compound similar to this compound. These investigations explored the compound's different morphologies and crystal structures, contributing to a deeper understanding of material science and molecular interactions (Chopra & Row, 2005).
Antipsychotic Research
Investigations into 2-Phenylpyrroles as analogues of benzamides like this compound revealed their potential as antipsychotics. These studies contributed to the development of new classes of drugs that might offer benefits in treating psychoses with reduced side effects (van Wijngaarden et al., 1987).
Pharmacology and Drug Discovery
Research in pharmacology has explored various derivatives of benzamides for their potential in drug discovery. This includes studies on novel benzamide derivatives for inhibiting nitric oxide production, which has implications in treating conditions involving inflammatory responses (Kim et al., 2009).
Antipathogenic Activity
The synthesis and characterization of acylthioureas related to this compound have been investigated for their interaction with bacterial cells. These studies highlight the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOSBOJQKXBGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4693677.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine](/img/structure/B4693685.png)

![(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine](/img/structure/B4693696.png)

![2-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4693707.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(methylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4693717.png)

![5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4693745.png)

![1-acetyl-4-[4-(benzyloxy)phenyl]piperazine](/img/structure/B4693773.png)
![2-[(4-biphenylyloxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4693782.png)
![5-isopropyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4693786.png)

